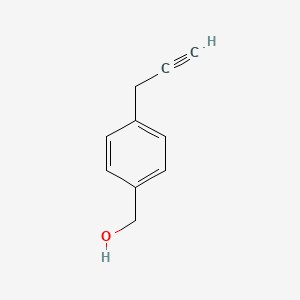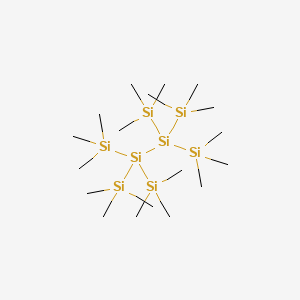
Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-
Descripción general
Descripción
Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-: is a silicon-based compound with the molecular formula C12H36Si6 This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to methyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- typically involves the reaction of chlorosilanes with lithium reagents under controlled conditions. One common method includes the reaction of hexamethyldisilane with trimethylsilyl chloride in the presence of a lithium catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under controlled conditions to achieve oxidation.
Reduction: or are common reducing agents.
Substitution: or can be used for substitution reactions.
Major Products:
Oxidation: Siloxanes and silicon-oxygen compounds.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: Investigated for its potential use in biomaterials and as a component in drug delivery systems.
Medicine: Explored for its potential in medical imaging and diagnostics.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique properties.
Mecanismo De Acción
The mechanism of action of Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to participate in a range of chemical reactions. The trimethylsilyl groups provide steric protection, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- Hexamethyldisilane
- Trimethylsilyl chloride
- Tetrakis(trimethylsilyl)silane
Uniqueness: Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- is unique due to its multiple silicon atoms and the presence of both methyl and trimethylsilyl groups. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
tris(trimethylsilyl)-tris(trimethylsilyl)silylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H54Si8/c1-19(2,3)25(20(4,5)6,21(7,8)9)26(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLWXDSVERZFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392442 | |
| Record name | Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-43-1 | |
| Record name | Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


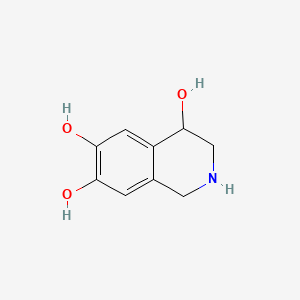
![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol](/img/structure/B3053109.png)
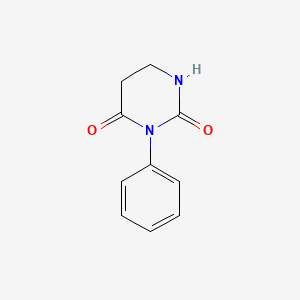
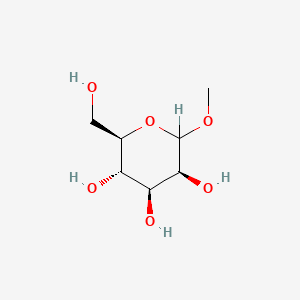
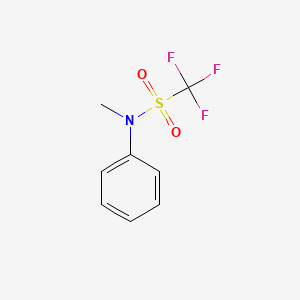
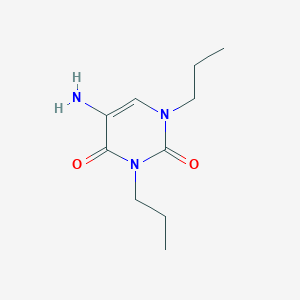
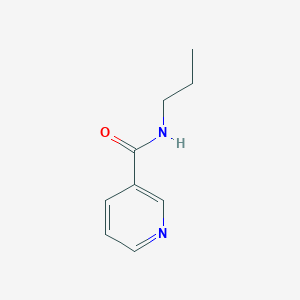
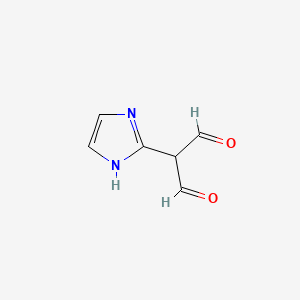

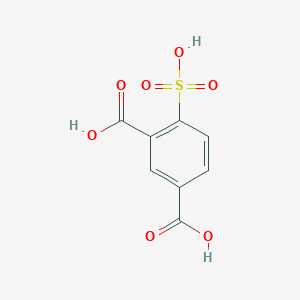
![4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B3053121.png)
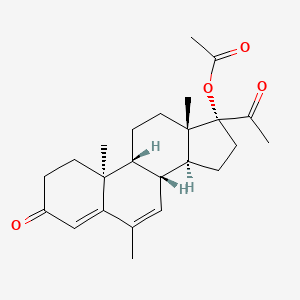
![1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride](/img/structure/B3053127.png)
